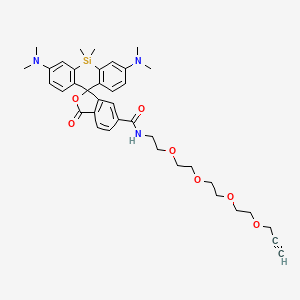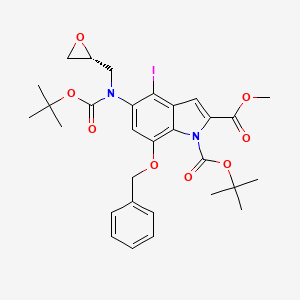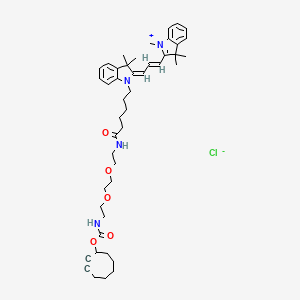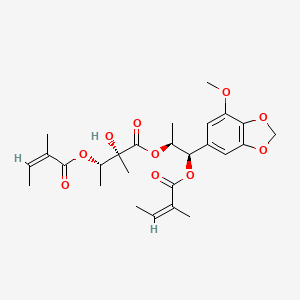
Vorapaxar-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorapaxar-d5 is a deuterated form of Vorapaxar, a potent and orally-active protease-activated receptor 1 (PAR-1) antagonist. This compound is primarily used as an internal standard in analytical methods for the quantification of Vorapaxar in biological matrices. Vorapaxar itself is an antiplatelet agent that inhibits thrombin-mediated platelet activation, making it useful in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vorapaxar-d5 involves the incorporation of deuterium atoms into the Vorapaxar molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced chromatographic techniques, such as UPLC-ESI-MS/MS, is employed to validate the purity and concentration of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Vorapaxar-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Vorapaxar-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of Vorapaxar in various matrices.
Biology: In studies investigating the pharmacokinetics and metabolism of Vorapaxar.
Medicine: In clinical research to evaluate the efficacy and safety of Vorapaxar in reducing thrombotic events.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance .
Wirkmechanismus
Vorapaxar-d5, like Vorapaxar, exerts its effects by inhibiting platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1). PAR-1 is a thrombin receptor expressed on platelets, and its activation by thrombin leads to platelet aggregation and thrombus formation. By blocking PAR-1, this compound prevents thrombin-related platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Vorapaxar-d5 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Vorapaxar: The non-deuterated form, used clinically as an antiplatelet agent.
SCH 530348: Another name for Vorapaxar, used in research and clinical studies.
Other PAR-1 antagonists: Compounds that inhibit PAR-1 but may differ in their chemical structure and pharmacokinetic properties .
This compound stands out due to its use as an internal standard, which enhances the accuracy and precision of analytical methods used in research and industry.
Eigenschaften
Molekularformel |
C29H33FN2O4 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl N-[(1R,6R,9S)-9-[(E)-2-[5-(2-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2 |
InChI-Schlüssel |
YJFXBBHASHRDAP-ZUCJVGMNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N[C@@H]1CCC2[C@@H](C3[C@H](OC(=O)C3CC2C1)C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5F |
Kanonische SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


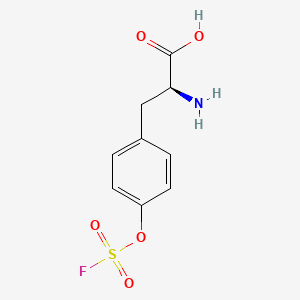
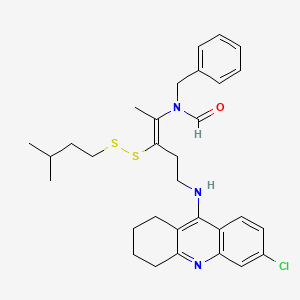

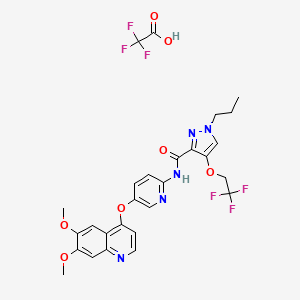
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)


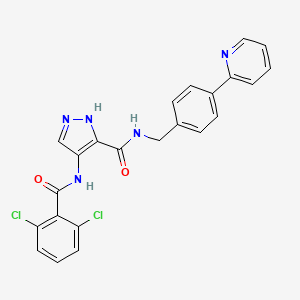
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
